Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane structure
914675-52-8 structure
Product Name:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
Numero CAS:914675-52-8
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
Update Time:2024-10-26

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • Biphenyl-2-boronic acid pinaco
    • Biphenyl-2-boronic acid pinacol ester
    • 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
    • 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-104279
    • 2-Biphenylboronic acid pinacol ester
    • SY256538
    • EN300-12577911
    • A1-24357
    • 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • CS-0175012
    • A12934
    • SCHEMBL12390740
    • 914675-52-8
    • AKOS037644957
    • MFCD14636459
    • AS-55712
    • MDL: MFCD14636459
    • Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
    • Chiave InChI: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 280.16300
  • Massa monoisotopica: 280.1634601g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 344
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Punto di fusione: 76-79℃
  • Coefficiente di ripartizione dell'acqua: Insoluble in water. Soluble in organic solvents.
  • PSA: 18.46000
  • LogP: 3.65280

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B886856-5g
Biphenyl-2-boronic acid pinacol ester
914675-52-8 98%
5g
1,429.20 2021-05-17
eNovation Chemicals LLC
Y1198734-5g
Biphenyl-2-boronic Acid Pinacol Ester
914675-52-8 97%
5g
$155 2023-09-03
Chemenu
CM219927-5g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
5g
$132 2022-08-31
Chemenu
CM219927-10g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
10g
$233 2022-08-31
Chemenu
CM219927-25g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
25g
$430 2022-08-31
abcr
AB255899-1 g
Biphenyl-2-boronic acid pinacol ester, 97%; .
914675-52-8 97%
1g
€64.80 2023-04-27
abcr
AB255899-5 g
Biphenyl-2-boronic acid pinacol ester, 97%; .
914675-52-8 97%
5g
€152.60 2023-04-27
eNovation Chemicals LLC
Y1049773-5g
Biphenyl-2-boronic acid pinaco
914675-52-8 95%
5g
$155 2024-06-06
eNovation Chemicals LLC
Y1049773-25g
Biphenyl-2-boronic acid pinaco
914675-52-8 95%
25g
$355 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QU767-200mg
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
914675-52-8 98%
200mg
72.0CNY 2021-07-14

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Polyethylene glycol (PEG-2000) ;  rt → 50 °C
1.2 6 h, 110 °C
Riferimento
Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates
Cai, Mingzhong ; et al, Synthesis, 2022, 54(5), 1339-1346

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  18 h, rt
Riferimento
Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles
Ling, Liang; et al, Angewandte Chemie, 2019, 58(20), 6554-6558

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Zinc ,  Zinc iodide ,  (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ;  16 h, rt
Riferimento
Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters
Auvinet, Anne-Laure; et al, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine ;  rt; 6 h, 100 °C
Riferimento
An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane
Murata, Miki; et al, Synlett, 2006, (12), 1867-1870

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 25 °C
Riferimento
Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving group
Murphy, Chris L.; et al, Tetrahedron Letters, 2015, 56(23), 3032-3033

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine ,  Cuprous iodide Solvents: Toluene ;  1 min, rt; 24 h, 80 °C
Riferimento
Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations
Niwa, Takashi; et al, Journal of the American Chemical Society, 2015, 137(45), 14313-14318

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ;  1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ;  12 h, 80 °C
Riferimento
Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavage
Uetake, Yuta; et al, Organic Letters, 2016, 18(11), 2758-2761

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ,  Octane ;  30 s, rt
1.2 Reagents: Sodium chloride ,  Potassium fluoride ;  24 h, 140 °C
Riferimento
Nickel-catalyzed decarbonylative borylation of aroyl fluorides
Wang, Zhenhua; et al, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ;  16 h, 115 °C
Riferimento
Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides
Malapit, Christian A. ; et al, Journal of the American Chemical Society, 2019, 141(43), 17322-17330

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Zinc ,  Zinc iodide ,  (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  1 h, rt
Riferimento
Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters
Auvinet, Anne-Laure; et al, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Riferimento
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) ,  2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ;  16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides
Lim, Soobin; et al, Organic Letters, 2018, 20(22), 7249-7252

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  Silica Solvents: Benzene ;  10 h, 60 °C
Riferimento
Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane Ligand
Kawamorita, Soichiro; et al, Angewandte Chemie, 2011, 50(36), 8363-8366

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ;  42 h, 100 °C
Riferimento
Copper-catalysed borylation of aryl chlorides
Kuehn, Laura; et al, Organic & Biomolecular Chemistry, 2019, 17(27), 6601-6606

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium sulfate Solvents: Tetrahydrofuran ;  2 d, 20 °C
Riferimento
Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive Reagents
Wakasugi, Chuei; et al, Chemistry - A European Journal, 2020, 26(24), 5449-5458

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ;  24 h, 80 °C
Riferimento
Copper-Catalyzed ipso-Borylation of Fluoroarenes
Niwa, Takashi ; et al, ACS Catalysis, 2017, 7(7), 4535-4541

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons
Bhanuchandra, M.; et al, Organic Letters, 2016, 18(12), 2966-2969

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Riferimento
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; et al, ACS Catalysis, 2022, 12(15), 8904-8910

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Riferimento
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; et al, Angewandte Chemie, 2018, 57(51), 16721-16726

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ;  72 h, 170 °C
Riferimento
Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates
Guo, Lin; et al, Chemistry - A European Journal, 2016, 22(47), 16787-16790

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Riferimento
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd